molecular formula C7H12N2O B8457574 8-Oxa-2,3-diaza-spiro[4,5]dec-2-ene

8-Oxa-2,3-diaza-spiro[4,5]dec-2-ene

Cat. No.: B8457574
M. Wt: 140.18 g/mol
InChI Key: YDOYVFZOTXHESD-UHFFFAOYSA-N
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Description

8-Oxa-2,3-diaza-spiro[4,5]dec-2-ene is a spirocyclic compound featuring a bicyclic structure with oxygen at position 8 and two nitrogen atoms at positions 2 and 3. The spiro[4,5]decane framework consists of a five-membered ring fused to a six-membered ring, creating a rigid three-dimensional geometry.

Properties

Molecular Formula

C7H12N2O

Molecular Weight

140.18 g/mol

IUPAC Name

8-oxa-2,3-diazaspiro[4.5]dec-2-ene

InChI

InChI=1S/C7H12N2O/c1-3-10-4-2-7(1)5-8-9-6-7/h1-6H2

InChI Key

YDOYVFZOTXHESD-UHFFFAOYSA-N

Canonical SMILES

C1COCCC12CN=NC2

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Structural Features Key Substituents/Modifications Applications/Findings Reference ID
8-Oxa-2,3-diaza-spiro[4,5]dec-2-ene 8-oxa, 2,3-diaza, spiro[4,5] framework None specified in evidence Potential intermediate for drug candidates (inferred from analogs) N/A
3-Bromo-1-oxa-2,8-diazaspiro[4.5]dec-2-ene 1-oxa, 2,8-diaza, bromo substituent Bromine at position 3 Lab reagent; discontinued availability (limited application details)
4-Methyl-2,3-diaza-spiro[4,5]dec-3-ene-1,8-dione 2,3-diaza, 1,8-dione, methyl substituent Methyl group at position 4 Antimicrobial activity (notably compound 5a and 5e); microwave-assisted synthesis
8-Oxa-2-azaspiro[4.5]decane-3,4-dione 8-oxa, 2-aza, 3,4-dione Dione groups at positions 3 and 4 Pharmaceutical intermediate; agrochemical and material science applications
1,3-Diazaspiro[4.5]decane-2,4-dione derivatives 1,3-diaza, 2,4-dione, aryl/chlorophenyl substituents Phenyl/chlorophenyl groups Serotonin receptor binding; described in pharmacological studies
7-Oxa-9-aza-spiro[4.5]decane-6,10-dione 7-oxa, 9-aza, 6,10-dione Benzothiazol-2-yl and aryl groups Synthetic intermediate for amide derivatives; characterized via spectroscopy

Physicochemical Comparisons

  • Polarity: Dione-containing analogs (e.g., 8-Oxa-2-azaspiro[4.5]decane-3,4-dione) exhibit higher polarity than non-dione derivatives, impacting solubility and bioavailability.

Key Research Findings

Microwave Synthesis Advantage : Microwave methods reduced reaction times from hours to minutes for spiro diarylidene derivatives, improving scalability for antimicrobial agents .

Structural Versatility: Minor modifications (e.g., substituting aryl groups or adding diones) significantly alter biological activity, highlighting the spiro framework’s adaptability .

Commercial Availability : Compounds like 8-Boc-4-oxo-8-azaspiro[4.5]dec-2-ene are marketed as intermediates for drug discovery, underscoring industrial relevance .

Preparation Methods

Alkylation of Piperidine Derivatives with Halogenated Intermediates

A foundational approach involves the alkylation of 4-hydroxy-4-aminomethylpiperidine derivatives with halogenated reagents. For instance, phenoxyethyl bromide reacts with a piperidine precursor in a solvent system combining toluene and dimethylformamide (2:1 ratio) under reflux (110–120°C) for 12 hours. Potassium carbonate acts as a base to neutralize hydrohalic acid byproducts .
Reaction Scheme :

Piperidine derivative+R-HalK2CO3,DMF/Toluene8-Oxa-2,3-diaza-spiro[4.5]dec-2-ene derivative\text{Piperidine derivative} + \text{R-Hal} \xrightarrow{\text{K}2\text{CO}3, \text{DMF/Toluene}} \text{8-Oxa-2,3-diaza-spiro[4.5]dec-2-ene derivative}

Key Observations :

  • Yield : 31–56%, depending on the halogenated reagent (e.g., diphenylmethyl bromide yields 31%, phenoxypropyl bromide yields 56%) .

  • Purification : Salts are filtered, and the product is crystallized from isopropanol .

  • Limitations : Slow reaction kinetics in pure alcohols or hydrocarbons necessitate polar aprotic solvents for optimal yields .

One-Pot [3+2] Cycloaddition for Spirocycle Assembly

A streamlined one-pot synthesis employs in situ generation of nitrile oxide dipoles (e.g., from hydroxamoyl chlorides) followed by cycloaddition with alkenes. For example, triethylamine-mediated dipole formation at 0°C, coupled with microwave-assisted heating (100°C, 30-minute intervals), achieves spiroannulation .
Reaction Conditions :

  • Dipole precursor : Hydroxamoyl chloride (3 equiv).

  • Base : Triethylamine (6.8 equiv).

  • Solvent : Dichloroethane (DCE).
    Advantages :

  • Efficiency : Eliminates intermediate isolation, reducing reaction time .

  • Yield : 58% for unsubstituted spirocycles; lower for bulky analogs due to steric hindrance .

Condensation and Cyclization of Ketoesters

Ketoesters serve as versatile intermediates for spirocycle formation. Reacting ethyl 4-acetyl-4-tetrahydropyran carboxylate (8 ) with hydroxylamine hydrochloride in sodium acetate solution (90–95°C, 6 hours) forms an oxime intermediate (14 ). Subsequent thermal cyclization (180–200°C) eliminates ethanol, yielding the spirocyclic product (15 ) .
Mechanistic Insight :

KetoesterNH2OH\cdotpHClOximeΔ8-Oxa-2,3-diaza-spiro[4.5]dec-2-ene\text{Ketoester} \xrightarrow{\text{NH}_2\text{OH·HCl}} \text{Oxime} \xrightarrow{\Delta} \text{8-Oxa-2,3-diaza-spiro[4.5]dec-2-ene}

Performance Metrics :

  • Oxime yield : 90.8% .

  • Cyclization efficiency : >80% under vacuum distillation conditions .

Carbamate-Mediated Ring Closure

Carbamate formation followed by intramolecular cyclization offers a modular route. For example, 8-(tert-butyl) 4-ethyl 3-phenyl-1-oxa-2,8-diazaspiro[4.5]dec-2-ene-4,8-dicarboxylate (7a ) is synthesized via N-hydroxybenzimidoyl chloride coupling with a piperidine-derived alkene. Trifluoroacetic acid (TFA) cleaves protecting groups, enabling spontaneous cyclization .
Critical Parameters :

  • Reagents : N-hydroxybenzimidoyl chloride (3 equiv), TFA (2 equiv).

  • Solvent : Dichloromethane (DCM).

  • Yield : 33–55% after recrystallization .

Reductive Amination and Spirocyclization

Reductive amination of 4-aminopiperidines with aldehydes or ketones in methanol/THF (1:8) using sodium borohydride (NaBH4_4) at 0°C to room temperature generates secondary amines. Subsequent treatment with potassium tert-butoxide (KOtBu) in THF induces spirocyclization .
Case Study :

  • Substrate : 4-Aminomethyl-1-methylpiperidin-4-ol.

  • Conditions : NaBH4_4 (1 equiv), KOtBu (2 equiv).

  • Yield : 55% over two steps .

Comparative Analysis of Methods

Method Starting Materials Key Reagents Conditions Yield Advantages Limitations
Alkylation Piperidine, R-HalK2_2CO3_3, DMF110–120°C, 12 h31–56%Scalable, broad substrate scopeModerate yields, solvent-intensive
Cycloaddition Hydroxamoyl chloride, alkeneNEt3_3, microwave100°C, 30 min58%Rapid, one-potSpecialized equipment required
Ketoester cyclization Ethyl 4-acetyl-4-THP carboxylateNH2_2OH·HCl, NaOAc180–200°C, distillation>80%High efficiency, minimal byproductsHigh-temperature requirements
Carbamate closure N-hydroxybenzimidoyl chlorideTFA, DCMRT, 22 h33–55%Mild conditions, functional group toleranceMulti-step purification
Reductive amination 4-Aminopiperidine, aldehydeNaBH4_4, KOtBu0°C to RT, 12 h55%Atom-economical, stereoselectiveSensitivity to steric hindrance

Q & A

Q. What explains discrepancies in antimicrobial SAR data for spiro diarylidene derivatives?

  • Methodological Answer : Variations in microbial strains (e.g., Gram-positive vs. Gram-negative) and assay conditions (e.g., broth microdilution vs. agar diffusion) account for disparities. Standardize protocols (CLSI guidelines) and include positive controls (e.g., ciprofloxacin) to enhance reproducibility .

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